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molecular formula C11H11NO B8667753 1,2,5,6-Tetrahydropyrrolo[3,2,1-ij]quinolin-6-one

1,2,5,6-Tetrahydropyrrolo[3,2,1-ij]quinolin-6-one

Cat. No. B8667753
M. Wt: 173.21 g/mol
InChI Key: TXDMSUWDMWGYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08058425B2

Procedure details

Add trifluoromethanesulfonic anhydride (10.5 mL, 63 mmol) in dichloroethane (30 mL) to N,N-dimethylacrylamide (6.4 mL, 63 mmol) in dichloroethane (100 mL) at 0° C. dropwise with vigorous stirring over 5 minutes. Add indoline (5.6 mL, 50 mmol) in dichloroethane (30 mL) dropwise over 5 minutes. Remove from cooling bath and heat at reflux for 3.5 hours. Cool to room temperature. Dilute with diethyl ether (600 mL). Wash with aqueous potassium carbonate (400 mL), dilute aqueous sodium bicarbonate (2×300 mL) and saturated aqueous sodium chloride (300 mL). Dry over sodium sulfate and concentrate under reduced pressure. Subject the residue to chromatography (pre-packed silica gel), eluting with 19:1 dichloromethane/ethyl acetate to provide the desired compound (2.65 g, 31%).
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
31%

Identifiers

REACTION_CXSMILES
FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O.CN(C)[C:18](=[O:21])[CH:19]=[CH2:20].[NH:23]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[CH2:25][CH2:24]1>ClC(Cl)C>[CH2:25]1[C:26]2=[C:31]3[C:30](=[CH:29][CH:28]=[CH:27]2)[C:18](=[O:21])[CH2:19][CH2:20][N:23]3[CH2:24]1

Inputs

Step One
Name
Quantity
10.5 mL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Name
Quantity
6.4 mL
Type
reactant
Smiles
CN(C(C=C)=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
ClC(C)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
5.6 mL
Type
reactant
Smiles
N1CCC2=CC=CC=C12
Name
Quantity
30 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with vigorous stirring over 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove
TEMPERATURE
Type
TEMPERATURE
Details
from cooling bath
TEMPERATURE
Type
TEMPERATURE
Details
heat
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3.5 hours
Duration
3.5 h
ADDITION
Type
ADDITION
Details
Dilute with diethyl ether (600 mL)
WASH
Type
WASH
Details
Wash with aqueous potassium carbonate (400 mL), dilute aqueous sodium bicarbonate (2×300 mL) and saturated aqueous sodium chloride (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
WASH
Type
WASH
Details
eluting with 19:1 dichloromethane/ethyl acetate

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1CN2CCC(C3=CC=CC1=C23)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 30.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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